3-(Cyclopentyloxy)propane-1-sulfonyl chloride
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Overview
Description
3-(Cyclopentyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S. It is a sulfonyl chloride derivative characterized by the presence of a cyclopentyloxy group attached to a propane-1-sulfonyl chloride backbone. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride typically involves the reaction of cyclopentanol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopentanol+Propane-1-sulfonyl chloride→3-(Cyclopentyloxy)propane-1-sulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Reaction with nucleophiles to form sulfonamides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of zirconium tetrachloride.
Reduction: Lithium aluminum hydride.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfonates.
Scientific Research Applications
3-(Cyclopentyloxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of sulfonamides and sulfonates.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with amines to form stable sulfonamide bonds .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride without the cyclopentyloxy group.
3-Chloropropanesulfonyl chloride: Similar structure but with a chlorine atom instead of the cyclopentyloxy group.
Uniqueness
3-(Cyclopentyloxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H15ClO3S |
---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
3-cyclopentyloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-3-6-12-8-4-1-2-5-8/h8H,1-7H2 |
InChI Key |
SSWODYSFDNOPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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